Rhodanine, 3,3'-ethylenedi-
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Overview
Description
Rhodanine, 3,3’-ethylenedi- is a heterocyclic compound that belongs to the thiazolidinone family. It is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rhodanine, 3,3’-ethylenedi- can be synthesized through several methods. One common approach involves the reaction of rhodanine with ethylenediamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out at elevated temperatures .
Industrial Production Methods
Industrial production of rhodanine, 3,3’-ethylenedi- often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
Rhodanine, 3,3’-ethylenedi- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Rhodanine, 3,3’-ethylenedi- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its anticancer, antidiabetic, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of rhodanine, 3,3’-ethylenedi- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of blood sugar levels in diabetic patients .
Comparison with Similar Compounds
Similar Compounds
- Rhodanine-3-acetic acid
- Rhodanine-3-propionic acid
- Rhodanine-3-butyric acid
Uniqueness
Rhodanine, 3,3’-ethylenedi- is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to its analogs, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development .
Properties
CAS No. |
14399-78-1 |
---|---|
Molecular Formula |
C8H8N2O2S4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C8H8N2O2S4/c11-5-3-15-7(13)9(5)1-2-10-6(12)4-16-8(10)14/h1-4H2 |
InChI Key |
MMOVOMSMFLJLDS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCN2C(=O)CSC2=S |
Origin of Product |
United States |
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